penta-3,4-dien-1-yl methanesulfonate
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Overview
Description
Penta-3,4-dien-1-yl methanesulfonate is an organic compound characterized by the presence of a methanesulfonate group attached to a penta-3,4-dien-1-yl moiety. This compound is notable for its unique structure, which includes a conjugated diene system, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of penta-3,4-dien-1-yl methanesulfonate typically involves the reaction of penta-3,4-dien-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Penta-3,4-dien-1-ol+Methanesulfonyl chloride→Penta-3,4-dien-1-yl methanesulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Penta-3,4-dien-1-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The conjugated diene system can undergo oxidation to form epoxides or other oxidized products.
Reduction: Reduction reactions can target the double bonds in the diene system, leading to the formation of alkanes or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products:
Nucleophilic Substitution: Substituted penta-3,4-dien-1-yl derivatives.
Oxidation: Epoxides or diols.
Reduction: Alkanes or alkenes.
Scientific Research Applications
Penta-3,4-dien-1-yl methanesulfonate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in studying enzyme mechanisms and as a precursor for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of penta-3,4-dien-1-yl methanesulfonate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The conjugated diene system can participate in pericyclic reactions, such as Diels-Alder reactions, contributing to its versatility in synthetic chemistry.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and proteins, modifying their activity through covalent bonding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Penta-3,4-dien-1-yl methanesulfonate can be compared with other similar compounds, such as:
Allyl methanesulfonate: Lacks the conjugated diene system, making it less reactive in certain types of reactions.
Propargyl methanesulfonate: Contains a triple bond instead of a conjugated diene, leading to different reactivity patterns.
Vinyl methanesulfonate: Features a single double bond, resulting in distinct chemical behavior.
Uniqueness: The presence of a conjugated diene system in this compound imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry. Its ability to undergo a wide range of reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from other methanesulfonate derivatives.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Properties
CAS No. |
82444-37-9 |
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Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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